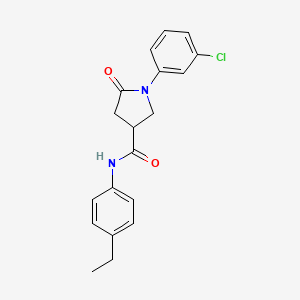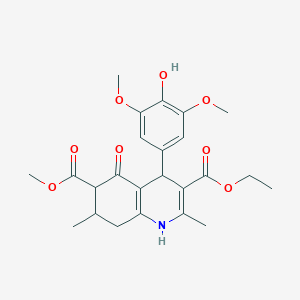
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-9722, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. The compound has been the subject of scientific research due to its potential use in the treatment of type 2 diabetes.
作用機序
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a competitive inhibitor of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also reduces fasting blood glucose levels and HbA1c levels, which are markers of long-term blood glucose control. Additionally, 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve lipid metabolism and reduce inflammation in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the advantages of using 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for DPP-4. This allows for precise manipulation of the incretin system and the study of its effects on glucose metabolism. However, one limitation of using 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several future directions for the study of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential use in the treatment of type 2 diabetes. One direction is the study of its long-term effects on glucose metabolism and its potential for preventing complications of diabetes such as cardiovascular disease. Another direction is the study of its effects on other metabolic pathways and its potential for treating other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, the development of more potent and selective DPP-4 inhibitors based on the structure of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide may lead to the discovery of new drugs for the treatment of type 2 diabetes.
科学的研究の応用
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in the treatment of type 2 diabetes. DPP-4 inhibitors like 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide work by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels. Several preclinical studies have shown that 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is effective in improving glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-13-6-8-16(9-7-13)21-19(24)14-10-18(23)22(12-14)17-5-3-4-15(20)11-17/h3-9,11,14H,2,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKICUAYHSSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4103817.png)
![9-(2-methoxyphenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4103824.png)
![N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4103838.png)

![4-(6-amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4103854.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4103858.png)

![2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B4103872.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103876.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4103887.png)
![2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4103922.png)
![3-(4-ethylphenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4103925.png)
![N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}butanamide](/img/structure/B4103932.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4103933.png)